molecular formula C10H17F3N2O2 B6602583 tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate CAS No. 2167084-96-8

tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate

Cat. No. B6602583
CAS RN: 2167084-96-8
M. Wt: 254.25 g/mol
InChI Key: BUNJKYOHGZDZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate, also known as BTA-1, is an important organic compound that has been studied in a variety of scientific fields. BTA-1 is a trifluoromethylated amine, which is a type of amine that has a number of unique and advantageous properties. BTA-1 has been studied for its use in organic synthesis, pharmaceutical research, and in the development of new materials. This article will discuss the synthesis method of BTA-1, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate has been studied for its potential applications in various scientific fields. For example, it has been studied for its use in organic synthesis, as a catalyst for a variety of reactions, and as a potential pharmaceutical intermediate. tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate has also been studied for its potential applications in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate is not yet fully understood. However, it is thought to be related to its trifluoromethylated amine structure, which has been found to have a number of unique properties. For example, it has been found to be highly reactive and to have a low activation energy. This makes it ideal for use in a variety of organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate have not yet been fully studied. However, it is thought to have a number of potential effects, including the ability to act as a catalyst for a variety of reactions, to act as a potential pharmaceutical intermediate, and to act as a potential material for the development of new materials.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate in laboratory experiments include its high reactivity, low activation energy, and its ability to act as a catalyst for a variety of reactions. The main limitation of using tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate in laboratory experiments is its cost, as it can be relatively expensive to synthesize.

Future Directions

There are a number of potential future directions for the study of tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate. These include further research into its synthesis methods, its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis, pharmaceutical research, and the development of new materials. Additionally, further research into its potential toxicity and environmental impact could be beneficial.

Synthesis Methods

Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate can be synthesized using a variety of methods, including the palladium-catalyzed cross-coupling reaction of 1-bromo-3-trifluoromethylazetidine with tert-butyl bromoacetate. This reaction has been found to be highly efficient, with yields of up to 99%. Other methods of synthesis have also been developed, including the use of Grignard reagents, palladium-catalyzed reductive amination, and the use of an aminopalladation reaction.

properties

IUPAC Name

tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(5-15)7(14)10(11,12)13/h6-7H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNJKYOHGZDZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate

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